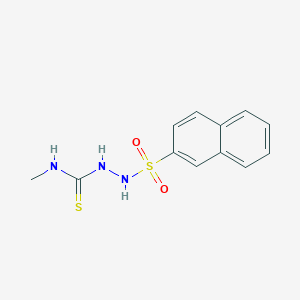![molecular formula C11H15NO4S B5739047 N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5739047.png)
N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine (EMSG) is a chemical compound that has been extensively studied in the field of medical research. It is a non-steroidal anti-inflammatory drug (NSAID) that has shown promising results in various experiments. EMSG has been found to have anti-inflammatory, analgesic, and antipyretic properties that make it a potential candidate for the treatment of various diseases.
Wirkmechanismus
N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are chemical messengers that play a key role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine has several advantages as a research tool. It is a well-established compound that has been extensively studied. N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine has been found to have anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the treatment of various diseases. However, N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine also has some limitations. It has been found to have low solubility in water, which can make it difficult to administer in certain experiments. N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine can also have toxic effects at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine. One potential direction is the development of new formulations of N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine that can improve its solubility in water. Another potential direction is the study of N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine in combination with other drugs to determine its potential synergistic effects. Additionally, the study of N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine in animal models of various diseases can provide further insights into its potential therapeutic applications. Overall, the study of N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine has the potential to lead to the development of new treatments for various diseases.
Synthesemethoden
N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine can be synthesized using various methods, including the reaction of glycine with p-toluenesulfonyl chloride in the presence of triethylamine and ethyl chloroformate. The product is then treated with ethyl iodide to obtain N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine. The synthesis method of N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine is well-established and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine has been extensively studied in the field of medical research. It has been found to have anti-inflammatory properties that make it a potential candidate for the treatment of various diseases, including arthritis, osteoarthritis, and rheumatoid arthritis. N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine has also been found to have analgesic and antipyretic properties, which make it a potential candidate for the treatment of pain and fever.
Eigenschaften
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-12(8-11(13)14)17(15,16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAUMFPAOAEZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5738969.png)

![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)


![5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5738996.png)
![5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5739005.png)

![4-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5739026.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5739028.png)
![1-(3-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone](/img/structure/B5739040.png)
![1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5739052.png)